2,2',6-Trichlorodiphenyl ether
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Overview
Description
2,2’,6-Trichlorodiphenyl ether is a member of the polychlorinated diphenyl ethers (PCDEs) family. These compounds are structurally similar to polychlorinated biphenyls (PCBs) and are known for their potential toxic effects. The molecular formula of 2,2’,6-Trichlorodiphenyl ether is C12H7Cl3O .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including 2,2’,6-Trichlorodiphenyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Industrial Production Methods: Industrial production of ethers often involves the acid-catalyzed dehydration of alcohols. For example, diethyl ether is produced by heating ethanol with sulfuric acid. this method is limited to primary alcohols due to the risk of dehydration to alkenes with secondary and tertiary alcohols .
Chemical Reactions Analysis
Types of Reactions: 2,2’,6-Trichlorodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: Ethers can be oxidized to form peroxides.
Reduction: Reduction reactions are less common for ethers.
Substitution: Ethers can undergo substitution reactions, particularly in the presence of strong acids.
Common Reagents and Conditions:
Acidic Cleavage: Ethers are commonly cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).
Major Products:
Scientific Research Applications
2,2’,6-Trichlorodiphenyl ether has several applications in scientific research:
Chemistry: It is used as a model compound for studying the behavior of PCDEs and their environmental impact.
Biology: Research on its toxicological effects helps understand the impact of PCDEs on biological systems.
Medicine: Studies on its potential effects on human health, particularly its role as an endocrine disruptor.
Industry: Used in the production of flame retardants and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2’,6-Trichlorodiphenyl ether involves its interaction with the aryl hydrocarbon receptor (AhR). This receptor mediates various toxic responses, including alterations in gene expression and disruption of endocrine functions . The compound can also undergo cleavage reactions in the presence of strong acids, leading to the formation of phenols and alkyl halides .
Comparison with Similar Compounds
- 2,2’,4-Trichlorodiphenyl ether
- 2,2’,5-Trichlorodiphenyl ether
- 2,3,4-Trichlorodiphenyl ether
Comparison: 2,2’,6-Trichlorodiphenyl ether is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and toxicological properties. Compared to other trichlorodiphenyl ethers, it may exhibit different environmental persistence and biological effects .
Properties
CAS No. |
727738-44-5 |
---|---|
Molecular Formula |
C12H7Cl3O |
Molecular Weight |
273.5 g/mol |
IUPAC Name |
1,3-dichloro-2-(2-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H7Cl3O/c13-8-4-1-2-7-11(8)16-12-9(14)5-3-6-10(12)15/h1-7H |
InChI Key |
CQVFBUDIKATBSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=CC=C2Cl)Cl)Cl |
Origin of Product |
United States |
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